Methyl 5-amino-3-fluoropyridine-2-carboxylate

X‑ray crystallography Structural characterization Crystal engineering

Researchers targeting TRPV1 modulators require the exact 5-amino-3-fluoro regioisomer to preserve the pyridine-pyrazole geometry disclosed in US 2013/0029962 A1; generic or mis-regioisomeric fluoropicolinates alter connectivity and abolish activity. This building block is supported by a definitive single-crystal X-ray structure, enabling direct use as an authentic reference in fragment-based screening and ¹⁹F NMR ligand-observe assays. • Purity: ≥98% (HPLC), minimizing side reactions in chemoselective amidation or Pd-catalyzed coupling at the fluorine-bearing position. • Package: Sealed, dry storage at +20 °C; shipped ambient globally. • Availability: Stocked in research quantities (100 mg to 5 g); same-day dispatch for in-stock sizes.

Molecular Formula C7H7FN2O2
Molecular Weight 170.143
CAS No. 1374652-08-0
Cat. No. B594520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-3-fluoropyridine-2-carboxylate
CAS1374652-08-0
SynonymsMethyl 5-aMino-3-fluoropyridine-2-carboxylate
Molecular FormulaC7H7FN2O2
Molecular Weight170.143
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=N1)N)F
InChIInChI=1S/C7H7FN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3
InChIKeyXTUNSULQZIZQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-3-fluoropyridine-2-carboxylate: A Regiospecific Fluoropyridine Building Block


Methyl 5-amino-3-fluoropyridine-2-carboxylate (CAS 1374652‑08‑0, MFCD22376791) is a heterocyclic building block of the fluoropicolinate family, with molecular formula C₇H₇FN₂O₂ and molecular weight 170.14 g mol⁻¹ . The compound features a pyridine ring bearing a fluorine atom at the 3‑position, a primary amino group at the 5‑position, and a methyl carboxylate ester at the 2‑position. This specific 5‑amino‑3‑fluoro regioisomeric arrangement distinguishes it from the more commonly encountered 3‑amino‑5‑fluoropicolinate isomer (CAS 1052714‑11‑0). Its first comprehensive structural characterization by single‑crystal X‑ray diffraction, together with updated ¹H and ¹³C NMR, IR spectroscopic data, and melting point determination, was reported only recently [1], reflecting its niche but growing role as a versatile small‑molecule scaffold in medicinal chemistry and agrochemical research.

Regiospecific 5-amino-3-fluoro scaffold for vanilloid receptor ligand synthesis

Crystallographically characterized building block supports structural modeling

Full spectroscopic fingerprint enables regioisomer identity verification

Regioisomeric Specificity of Methyl 5-Amino-3-fluoropyridine-2-carboxylate


Fluoropicolinate building blocks appear superficially interchangeable, but regioisomerism—the exact positions of the amino and fluoro substituents on the pyridine ring—fundamentally alters electronic distribution, hydrogen‑bonding geometry, and steric accessibility around the reactive carboxylate ester. Methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate places the electron‑donating amino group para to the pyridine nitrogen and the electron‑withdrawing fluorine meta to the ring nitrogen, creating a unique push‑pull electronic system that modulates both the nucleophilicity of the 5‑amino group and the electrophilicity of the 2‑carboxylate ester [1]. In contrast, its 3‑amino‑5‑fluoro regioisomer (CAS 1052714‑11‑0) positions the amino group ortho to the carboxylate ester, enabling intramolecular hydrogen bonding that substantially alters reactivity and physicochemical properties. A patent disclosure from Gruenenthal GmbH specifically employs methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate as a key intermediate in the synthesis of substituted heteroaromatic pyrazole‑containing carboxamide and urea compounds targeting vanilloid receptors, underscoring that the 5‑amino‑3‑fluoro arrangement is structurally required for the subsequent derivatization pathway [2]. Substituting a generic fluoropicolinate or the wrong regioisomer would yield a different connectivity and potentially abolish the desired biological activity.

Target
5-amino-3-fluoro regioisomer Para-amino/meta-fluoro push-pull system; ester remains sterically accessible.
Generic Substitute
3-amino-5-fluoro analog (CAS 1052714-11-0) Ortho-amino orientation shields ester via internal H-bond; reactivity profile may shift and disrupt downstream derivatization pathways.
Unverified Risk
Non-fluorinated 5-aminopicolinate Lacks ¹⁹F spectroscopic handle and fluorine-mediated electronic effects; pharmacokinetic profiles of derived candidates may differ.

Differentiation Evidence: 5-Amino-3-fluoro Regioisomer vs. Analogs


First Single-Crystal X-Ray Structure of the 5-Amino-3-fluoro Isomer

The solid‑state structure of methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate was resolved for the first time by single‑crystal X‑ray diffraction and deposited in the Cambridge Crystallographic Data Centre (CCDC) in 2024 [1]. This dataset provides unambiguous bond lengths, bond angles, torsion angles, and intermolecular hydrogen‑bonding patterns for the 5‑amino‑3‑fluoro regioisomer. In contrast, no single‑crystal X‑ray structure has been reported for the 3‑amino‑5‑fluoro regioisomer (CAS 1052714‑11‑0) or for the non‑fluorinated analog methyl 5‑aminopyridine‑2‑carboxylate. The X‑ray data confirm that the amino group at the 5‑position does not form an intramolecular hydrogen bond with the adjacent carboxylate ester, maintaining a conformation distinct from that predicted for the 3‑amino‑5‑fluoro isomer, where ortho‑positioning of NH₂ and CO₂Me would enable a six‑membered intramolecular hydrogen bond that shields the ester from nucleophilic attack.

First X-Ray Structure
Data to verify
Single-crystal data available (CCDC 2024); no X-ray structures reported for 3-amino-5-fluoro or non-fluorinated analogs.
Supports structural identity confirmation.
Definitive geometry; no intramolecular H-bond shielding of ester.
X‑ray crystallography Structural characterization Crystal engineering

Spectroscopic Fingerprint for Regioisomer Verification

The 2024 Molbank report provides rigorously updated ¹H NMR, ¹³C NMR, and IR spectroscopic data, together with an experimentally measured melting point, for methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate [1]. A vendor‑supplied ¹H NMR spectrum acquired at 400 MHz in DMSO‑d₆ is also available for batch verification . These data enable unambiguous identity confirmation of the 5‑amino‑3‑fluoro regioisomer and its differentiation from the 3‑amino‑5‑fluoro isomer. For example, the chemical shift of the aromatic proton ortho to the ring nitrogen (H‑6) in the target compound is expected to be downfield‑shifted relative to the analogous proton in the 3‑amino‑5‑fluoro isomer due to the differing electronic effects exerted by the amino and fluoro substituents at their respective positions. By contrast, the 3‑amino‑5‑fluoro regioisomer (CAS 1052714‑11‑0) has only limited publicly reported spectroscopic characterization, and the non‑fluorinated analog methyl 5‑aminopyridine‑2‑carboxylate lacks the characteristic ¹⁹F NMR signal altogether.

Spectroscopic Fingerprint
Method context
Full ¹H, ¹³C, IR, and mp reported (Molbank 2024); vendor ¹H NMR (400 MHz, DMSO-d₆) available.
Enables regioisomer verification by QC.
Comparators lack complete multi-nuclear NMR and ¹⁹F capability.
NMR spectroscopy IR spectroscopy Analytical quality control

Patent-Documented Use in Vanilloid Receptor Ligand Synthesis

Methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate is explicitly recited as a synthetic intermediate in Gruenenthal GmbH’s patent application US 2013/0029962 A1, which discloses substituted heteroaromatic pyrazole‑containing carboxamide and urea derivatives as vanilloid receptor (TRPV1) ligands [1]. The compound appears in the experimental section (Paragraph 0792 of the patent) as a building block used to construct the pyridine‑containing portion of the final pharmacologically active molecules. The 3‑amino‑5‑fluoro regioisomer (CAS 1052714‑11‑0) is not cited in this patent family, indicating that the specific 5‑amino‑3‑fluoro arrangement was selected—presumably after structure–activity relationship exploration—to achieve the desired binding conformation at the TRPV1 receptor. This patent‑level evidence of preferred regioisomeric utility in a defined therapeutic program provides a tangible procurement rationale that generic fluoropicolinate building blocks cannot match.

Patent-Documented Use
Head-to-head
Cited in US 2013/0029962 A1 as intermediate for TRPV1-targeting carboxamide/urea derivatives.
Specific regioisomer required for patent-defined synthesis.
3-amino-5-fluoro isomer absent from this patent family.
Vanilloid receptor ligands Medicinal chemistry Patent analysis

Predicted logP and pKa Differences Between Regioisomers

Although experimentally measured logP and pKa values for methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate have not yet been published, in silico predictions reveal meaningful differences relative to its 3‑amino‑5‑fluoro regioisomer. Using consensus prediction algorithms (ALOGPS, XLogP3, and ChemAxon), the 5‑amino‑3‑fluoro regioisomer is predicted to exhibit a lower logP (approximately 0.5–0.7) compared with the 3‑amino‑5‑fluoro isomer (predicted logP ≈ 0.9–1.1), owing to the amino group at the 5‑position being more solvent‑exposed and capable of stronger intermolecular hydrogen bonding with water . Similarly, the predicted pKa of the pyridine nitrogen in the 5‑amino‑3‑fluoro isomer is approximately 0.3–0.5 units lower than that of the 3‑amino‑5‑fluoro isomer, reflecting the electron‑withdrawing fluorine at the 3‑position being closer to the ring nitrogen. These predicted differences, while modest in magnitude, can translate into distinct chromatographic retention times, solubility profiles, and permeability characteristics that influence both synthetic handling and the pharmacokinetic properties of derived drug candidates.

Predicted logP and pKa
Class-level inference
Predicted logP ≈ 0.5–0.7; ΔlogP vs. 3-amino-5-fluoro isomer ≈ −0.3 to −0.5. Predicted pKa ≈ 3.4–3.7.
Context-dependent; may alter chromatographic retention.
In silico consensus prediction; requires experimental validation.
Physicochemical properties Drug‑likeness ADME prediction

Commercial Purity and Analytical Documentation

Multiple reputable vendors supply methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate with certified purity specifications ranging from 95% to ≥98% (HPLC), accompanied by batch‑specific analytical documentation including HPLC chromatograms, LC‑MS spectra, and ¹H NMR spectra . Synblock, for example, offers the compound at NLT 98% purity with full documentation (MSDS, NMR, HPLC, LC‑MS) . In contrast, the 3‑amino‑5‑fluoro regioisomer (CAS 1052714‑11‑0) is typically offered at 95% purity with less comprehensive analytical packages, and the non‑fluorinated analog methyl 5‑aminopyridine‑2‑carboxylate is less widely stocked by major research chemical suppliers. This differential in commercial availability, purity grade, and analytical documentation reduces procurement risk and shortens lead times for research programs requiring the 5‑amino‑3‑fluoro scaffold.

Commercial Purity
Source review
≥98% (HPLC) routinely available with batch-specific HPLC, LC-MS, and NMR documentation.
Reduces procurement risk and impurity confounding.
Regioisomeric comparator typically limited to 95% with less documentation.
Quality assurance Purity analysis Batch consistency

Application Scenarios for Methyl 5-Amino-3-fluoropyridine-2-carboxylate


Synthesis of TRPV1-Targeted Pyrazole-Carboxamide and Urea Libraries

As documented in US 2013/0029962 A1, methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate serves as a key intermediate for constructing the pyridine‑containing arm of heteroaromatic vanilloid receptor (TRPV1) ligands [1]. Research groups developing TRPV1 antagonists or modulators for pain, inflammation, or respiratory indications should procure this specific regioisomer to ensure the correct geometry and electronic profile of the final pyridine‑pyrazole hybrid scaffold. The 3‑amino‑5‑fluoro isomer would place the amino group adjacent to the carboxylate ester, likely leading to a different connectivity and potentially inactive compounds.

Crystallographic Fragment Screening with Fluorinated Aminopyridine Probe

The availability of a definitive single‑crystal X‑ray structure for methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate [2] enables its use as an authentic reference compound in crystallographic fragment screens, where experimental electron density maps of the building block can be compared directly with those of protein‑ligand complexes. The fluorine atom provides a useful ¹⁹F NMR handle for ligand‑observe binding assays, while the amino group offers a reactive handle for further derivatization. Procurement of the 5‑amino‑3‑fluoro regioisomer is essential because the 3‑amino‑5‑fluoro isomer would present a different hydrogen‑bonding face to the protein target.

Agrochemical Lead Discovery: Fluoropicolinate Herbicides and Fungicides

Fluoropicolinate esters are established scaffolds in agrochemical discovery, exemplified by commercial herbicides such as halauxifen‑methyl and florpyrauxifen‑benzyl. Methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate, with its free amino group at the 5‑position, permits direct elaboration to amide, sulfonamide, urea, or heterocyclic derivatives that explore chemical space adjacent to known picolinate herbicides while introducing fluorine‑mediated metabolic stability [3]. The specific 5‑amino‑3‑fluoro pattern is structurally distinct from the 4‑amino‑3‑halo‑5‑fluoropicolinate motif used in certain herbicidal picolinates, offering a complementary vector for novelty and intellectual property generation.

Regioselective Functionalization Methodology for Aminopyridines

Because methyl 5‑amino‑3‑fluoropyridine‑2‑carboxylate possesses three differentiated functional groups (amino, fluoro, and methyl ester), it constitutes an excellent model substrate for developing and benchmarking new synthetic methods—such as chemoselective amidation, nucleophilic aromatic substitution of the fluorine, or transition‑metal‑catalyzed cross‑coupling at the fluorine‑bearing position [2]. The availability of high‑purity material (≥98%) with full analytical characterization reduces the risk of side reactions caused by regioisomeric impurities and ensures that methodological advances are reproducible.

Application
Selection Property
Validation Focus
TRPV1 ligand synthesis
Patent-defined regioisomer connectivity
Reproducibility of patent-enabled chemical space
Crystallographic fragment screening
Authentic crystallographic reference data
Electron density map comparison and ¹⁹F NMR binding assays
Agrochemical lead discovery
5-amino elaboration handle with fluorine stability
Novelty versus known 4-amino-3-halo-5-fluoropicolinates
Synthetic methodology development
High-purity scaffold with three differentiated groups
Reproducible benchmarking of chemoselective transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-amino-3-fluoropyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.